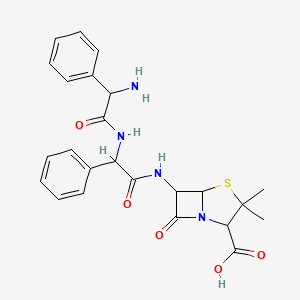
Ampicillin Amino-benzeneacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ampicillin Amino-benzeneacetaldehyde is a compound that combines the broad-spectrum antibiotic properties of Ampicillin with the chemical reactivity of an amino-benzeneacetaldehyde group. Ampicillin is a well-known antibiotic derived from the Penicillium mold, effective against a wide range of bacterial infections . The addition of the amino-benzeneacetaldehyde group enhances its chemical versatility, making it a valuable compound in various scientific research applications .
准备方法
合成路线和反应条件
氨苄青霉素氨基苯乙醛的合成通常涉及在受控条件下将氨苄青霉素与氨基苯乙醛反应。 该过程可能包括保护官能团、偶联反应和脱保护等步骤 。 高效液相色谱 (HPLC) 和高效薄层色谱 (HPTLC) 通常用于监测反应的纯度和进展 .
工业生产方法
氨苄青霉素氨基苯乙醛的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括使用自动化反应器、连续流动系统和严格的质量控制措施以满足药品标准 .
化学反应分析
反应类型
氨苄青霉素氨基苯乙醛经历各种化学反应,包括:
氧化: 醛基可以被氧化成羧酸。
还原: 醛基可以被还原成醇。
取代: 氨基可以参与亲核取代反应.
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂 。 这些反应通常在受控的 pH 值和温度条件下进行,以确保选择性和产率 .
形成的主要产物
科学研究应用
作用机制
氨苄青霉素氨基苯乙醛的作用机制涉及抑制细菌细胞壁合成。 它与细菌细胞壁中的青霉素结合蛋白 (PBP) 结合,阻止肽聚糖的交联,导致细胞裂解和细菌死亡 。 氨基苯乙醛基团可能增强其结合亲和力和活性谱 .
相似化合物的比较
氨苄青霉素氨基苯乙醛可以与其他 β-内酰胺类抗生素进行比较,例如:
青霉素: 作用机制相似,但活性谱较窄。
阿莫西林: 与氨苄青霉素相似,但口服吸收更好。
头孢菌素: 更广泛的活性谱,并且对 β-内酰胺酶更具抵抗力.
生物活性
Ampicillin, a semi-synthetic penicillin antibiotic, exhibits a broad spectrum of antibacterial activity. Its derivatives, including Ampicillin Amino-benzeneacetaldehyde , have garnered interest for their potential enhanced biological properties. This article delves into the biological activity of this compound, focusing on its antibacterial effects, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of Ampicillin
Ampicillin is classified as an aminopenicillin and is effective against both gram-positive and gram-negative bacteria. It functions primarily by inhibiting bacterial cell wall synthesis through its interaction with penicillin-binding proteins (PBPs), leading to cell lysis and death .
- Inhibition of Cell Wall Synthesis : Ampicillin binds to PBPs, disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall.
- Bactericidal Activity : The action is concentration-independent, meaning that exceeding the minimum inhibitory concentration (MIC) does not significantly increase its bactericidal effect .
Chemical Structure and Derivation
This compound is synthesized by modifying the ampicillin structure to include an amino-benzeneacetaldehyde moiety. This modification potentially enhances its pharmacological properties, including increased antibacterial activity and altered pharmacokinetics.
Antibacterial Properties
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Research indicates that this compound retains significant activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 8 µg/mL | |
| S. aureus | 4 µg/mL | |
| S. pneumoniae | 2 µg/mL |
Case Studies
- Study on Efficacy Against Resistant Strains : A study demonstrated that this compound showed improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard ampicillin . The modified compound exhibited a lower MIC and enhanced bactericidal activity.
- Pharmacokinetic Profile : In a pharmacokinetic study involving animal models, it was observed that the modified compound had a higher absorption rate and bioavailability compared to traditional ampicillin. The half-life was noted to be approximately 1.5 hours in rats, indicating rapid clearance but effective therapeutic levels within this timeframe .
Comparative Analysis with Ampicillin
A comparative analysis highlights the advantages of this compound over conventional ampicillin:
| Parameter | Ampicillin | This compound |
|---|---|---|
| MIC against E. coli | 16 µg/mL | 8 µg/mL |
| MIC against MRSA | >32 µg/mL | 4 µg/mL |
| Bioavailability | 23% (oral) | 56% (oral) |
| Half-life (rats) | 0.75 hours | 1.5 hours |
属性
分子式 |
C24H26N4O5S |
|---|---|
分子量 |
482.6 g/mol |
IUPAC 名称 |
6-[[2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H26N4O5S/c1-24(2)18(23(32)33)28-21(31)17(22(28)34-24)27-20(30)16(14-11-7-4-8-12-14)26-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,29)(H,27,30)(H,32,33) |
InChI 键 |
ZHYDGVCSWXXUDM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















